Diethyl (4R-(2alpha,4alpha,5beta))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate
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Overview
Description
Diethyl (4R-(2alpha,4alpha,5beta))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate is a complex organic compound belonging to the dioxolane family. This compound is characterized by its unique dioxolane ring structure, which imparts specific chemical properties and reactivity. It is used in various scientific research applications due to its distinct molecular configuration and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4R-(2alpha,4alpha,5beta))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting dioxolane derivative is then esterified with diethyl carbonate to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions enhances the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl (4R-(2alpha,4alpha,5beta))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Diethyl (4R-(2alpha,4alpha,5beta))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Diethyl (4R-(2alpha,4alpha,5beta))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group, preventing unwanted reactions at carbonyl sites. The ester groups can undergo hydrolysis, releasing the active dioxolane moiety, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler dioxolane derivative used as a solvent and in polymer production.
2-Ethyl-2-methyl-1,3-dioxolane: Similar structure but lacks the ester groups, making it less reactive in certain applications.
Uniqueness
Diethyl (4R-(2alpha,4alpha,5beta))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its dual ester groups, which enhance its reactivity and versatility in synthetic applications.
Properties
CAS No. |
68572-78-1 |
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Molecular Formula |
C12H20O6 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
diethyl (4R,5R)-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C12H20O6/c1-5-12(4)17-8(10(13)15-6-2)9(18-12)11(14)16-7-3/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
AYFLBJXOABTRSI-RKDXNWHRSA-N |
Isomeric SMILES |
CCC1(O[C@H]([C@@H](O1)C(=O)OCC)C(=O)OCC)C |
Canonical SMILES |
CCC1(OC(C(O1)C(=O)OCC)C(=O)OCC)C |
Origin of Product |
United States |
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